- New allyl group acceptors for palladium catalyzed removal of allylic protections and transacylation of allyl carbamates, Tetrahedron Letters, 1995, 36(32), 5741-4

Cas no 98045-03-5 (Boc-Asp-OMe)

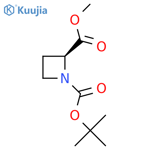

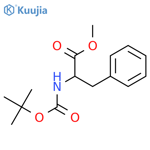

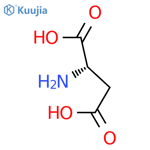

Boc-Asp-OMe structure

商品名:Boc-Asp-OMe

Boc-Asp-OMe 化学的及び物理的性質

名前と識別子

-

- N-boc Asp(OH)Ome

- Boc-Asp-OMe

- 1-Methyl N-(tert-Butoxycarbonyl)-L-aspartate

- N-tert-Butoxycarbonyl-L-aspartic acid 1-methyl ester

- α-methyl N-(tert-butoxycarbonyl)aspartate

- BOC-ASP.OME

- N-tert-Butoxycarbonyla spartic acid a-methylester

- N-Boc-L-aspartic Acid 1-Methyl Ester

- N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-Methyl Ester

- 1-Methyl N-Boc-L-aspartate

- N-[(1,1-Dimethylethoxy)carbonyl]-L-aspartic acid alpha-methyl ester

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid

- N-tert-Butoxycarbonylaspartic acid a-methyl ester

- IWFIVTBTZUCTQH-LURJTMIESA-N

- Boc-L-aspartic acid 1-methyl ester

- 6283AH

- N-BOC-L-Aspartic acid, 1-methyl ester

- ST2408274

- W8360

- M2970

- M06171

- (S)-4-(Methoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

- N-tert-Butoxycarbonylaspartic acid α-methyl ester

- 98045-03-5

- (S)-3-[(t-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

- MFCD03094777

- SCHEMBL1277727

- (3S)-3-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid, AldrichCPR

- DS-9771

- (3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

- CS-W019527

- (S)-2-t-Butoxycarbonylamino-succinic acid 1-methyl ester

- EN300-256054

- HY-W018741

- AKOS025289417

- N-Boc-DL-aspartic acid 1-methyl ester

- DB-309129

- (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID

- N-tert-Butoxycarbonylaspartic acid a-methyl ester; Boc-Asp-Ome

-

- MDL: MFCD03094777

- インチ: 1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1

- InChIKey: IWFIVTBTZUCTQH-LURJTMIESA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)OC([H])([H])[H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 247.10600

- どういたいしつりょう: 247.10558726g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 102

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.209

- ゆうかいてん: 87.0 to 91.0 deg-C

- PSA: 101.93000

- LogP: 0.91830

Boc-Asp-OMe 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89840-1g |

Boc-Asp-OMe |

98045-03-5 | 97% | 1g |

¥24.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89840-500g |

Boc-Asp-OMe |

98045-03-5 | 97% | 500g |

¥4618.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B89840-5g |

Boc-Asp-OMe |

98045-03-5 | 97% | 5g |

¥49.0 | 2023-09-08 | |

| Enamine | EN300-256054-10.0g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid |

98045-03-5 | 95% | 10.0g |

$52.0 | 2024-06-19 | |

| AAPPTec | ABD143-25g |

Boc-Asp-OMe |

98045-03-5 | 25g |

$125.00 | 2024-07-20 | ||

| abcr | AB442643-1 g |

Boc-Asp-OMe, 95% (Boc-L-Asp-OMe); . |

98045-03-5 | 95% | 1g |

€72.90 | 2023-06-16 | |

| abcr | AB442643-100 g |

Boc-Asp-OMe, 95% (Boc-L-Asp-OMe); . |

98045-03-5 | 95% | 100g |

€373.90 | 2023-06-16 | |

| eNovation Chemicals LLC | D330165-5g |

N-tert-Butoxycarbonylaspartic acid a-methyl ester |

98045-03-5 | 98% | 5g |

$180 | 2024-08-03 | |

| Enamine | EN300-256054-0.5g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid |

98045-03-5 | 95% | 0.5g |

$19.0 | 2024-06-19 | |

| Enamine | EN300-256054-0.1g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid |

98045-03-5 | 95% | 0.1g |

$19.0 | 2024-06-19 |

Boc-Asp-OMe 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1R:CF3CONMeSiMe3, C:Pd(PPh3)4, S:CH2Cl2

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1R:RuO2, R:NaIO4, S:H2O, S:t-BuOH, 12 d, rt

1.2S:H2O, S:AcOEt, rt

1.2S:H2O, S:AcOEt, rt

リファレンス

- Ruthenium tetroxide oxidation of cyclic N-acylamines by a single layer method: formation of ω-amino acids, Tetrahedron Letters, 2008, 49(17), 2786-2788

ごうせいかいろ 3

はんのうじょうけん

1.1R:K2CO3, S:Me2CO, 10 min, rt

1.21 h, rt

2.1R:H2, C:Pd, S:MeOH, 6 h, rt

1.21 h, rt

2.1R:H2, C:Pd, S:MeOH, 6 h, rt

リファレンス

- Synthesis of triazole cages containing C3-symmetric α-cyclic tripeptide scaffold, Tetrahedron Letters, 2014, 55(14), 2274-2276

ごうせいかいろ 4

はんのうじょうけん

1.1C:9001-73-4, S:CH2Cl2

リファレンス

- Optimization of the papain-catalyzed esterification of amino acids by alcohols and diols, Tetrahedron, 1989, 45(3), 741-8

ごうせいかいろ 5

はんのうじょうけん

1.1R:NaHCO3, S:H2O, S:Dioxane, 0°C; 12 h, rt

2.1R:K2CO3, S:DMF, 24 h, rt

3.1R:H2, C:Pd, S:EtOH, 24 h, rt

2.1R:K2CO3, S:DMF, 24 h, rt

3.1R:H2, C:Pd, S:EtOH, 24 h, rt

リファレンス

- Decarboxylative side-chain functionalization of aspartic/glutamic acids using two-molecule photoredox catalysts, Journal of Organic Chemistry, 2022, 87(17), 11816-11825

ごうせいかいろ 6

はんのうじょうけん

1.1R:KHCO3, S:DMF

2.1R:H2, C:Pd, S:THF

2.1R:H2, C:Pd, S:THF

リファレンス

- Stereoselective synthesis of (2S,4R)-2-amino-4-hydroxyadipic acid, the characteristic amino acid of theonellamide F, Synlett, 1994, (2), 105-6

ごうせいかいろ 7

はんのうじょうけん

1.1R:NaIO4, C:RuCl3, S:H2O, S:MeCN, S:AcOEt, 24 h, rt

1.2R:NaHCO3, S:H2O, rt

1.3R:H2SO4, S:H2O, rt, pH 3

1.2R:NaHCO3, S:H2O, rt

1.3R:H2SO4, S:H2O, rt, pH 3

リファレンス

- Synthesis of non-natural amino acids based on the ruthenium-catalyzed oxidation of a phenyl group to carboxylic acid, Synthesis, 2005, (6), 933-938

ごうせいかいろ 8

はんのうじょうけん

1.1S:MeOH, S:CH2Cl2, S:Me(CH2)4Me, 1 h, rt

2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt

3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt

3.2R:HCl, S:H2O, pH 1

2.1R:Martin's reagent, S:CH2Cl2, 2 h, rt

3.1R:Me2C=CHMe, R:NaH2PO4, R:NaOClO, S:H2O, S:t-BuOH, S:THF, 1 h, rt

3.2R:HCl, S:H2O, pH 1

リファレンス

- Zinc porphyrin tweezer in host-guest complexation: determination of absolute configurations of diamines, amino acids, and amino alcohols by circular dichroism, Journal of the American Chemical Society, 1998, 120(24), 6185-6186

ごうせいかいろ 9

はんのうじょうけん

1.1S:MeOH, S:Et2O, S:PhMe, 0°C; 20 min, 0°C

2.1R:H2, C:Pd, S:THF, 5 h, rt

2.1R:H2, C:Pd, S:THF, 5 h, rt

リファレンス

- Combined Lewis acid and Bronsted acid-mediated reactivity of glycosyl trichloroacetimidate donors, Carbohydrate Research, 2013, 382, 36-42

ごうせいかいろ 10

はんのうじょうけん

1.1C:9001-73-4

リファレンス

- Papain catalyzed esterification in polar organic solvents, Biotechnology Letters, 1989, 11(3), 173-6

ごうせいかいろ 11

はんのうじょうけん

1.1R:Me3SiCl, S:MeOH, 0°C; 2 d, rt

1.2R:Et3N, 21 h, rt

2.1R:KOH, S:MeOH, 3 d, rt

2.2R:HCl, S:H2O, rt, acidify

1.2R:Et3N, 21 h, rt

2.1R:KOH, S:MeOH, 3 d, rt

2.2R:HCl, S:H2O, rt, acidify

リファレンス

- Synthesis and biological evaluation of a library of AGE-related amino acid triazole crosslinkers, European Journal of Organic Chemistry, 2020, 2020(33), 5368-5379

ごうせいかいろ 12

はんのうじょうけん

1.1R:S:MeCN, 2 h, 28°C

リファレンス

- Applications of propargyl esters of amino acids in solution-phase peptide synthesis, International Journal of Peptides, 2011, 854952, 10 pp.

Boc-Asp-OMe Raw materials

- 2-{(tert-butoxy)carbonylamino}butanedioic acid

- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propyn-1-yl) ester

- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methyl 4-(2-propen-1-yl) ester

- Di-tert-butyl dicarbonate

- 1-tert-butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate

- L-Aspartic acid

- L-Aspartic acid 4-benzyl ester

- Boc-Asp-OH

- (diazomethyl)trimethylsilane

- Boc-L-Homoserine

- (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid

- N-Boc-L-phenylalanine methyl ester

Boc-Asp-OMe Preparation Products

Boc-Asp-OMe 関連文献

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

98045-03-5 (Boc-Asp-OMe) 関連製品

- 73821-95-1((S)-2-((tert-Butoxycarbonyl)amino)-4-(cyclohexyloxy)-4-oxobutanoic acid)

- 24277-39-2(Boc-Glu-OtBu)

- 59768-74-0(Boc-Asp(OMe)-OH)

- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

- 55757-60-3(Boc-L-Lysine Methyl Ester)

- 62396-48-9((tert-Butoxycarbonyl)-D-aspartic acid)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 13726-67-5(Boc-Asp-OH)

- 41088-86-2(Boc-L-Homoserine)

- 73821-97-3(Boc-L-Glu(OcHx)-OH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98045-03-5)Boc-Asp-OMe

清らかである:99%

はかる:500g

価格 ($):679.0